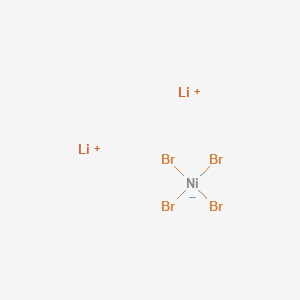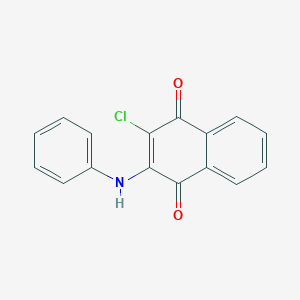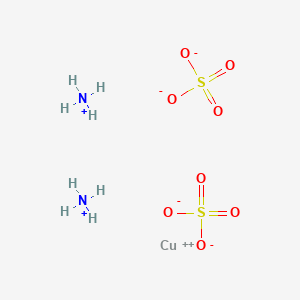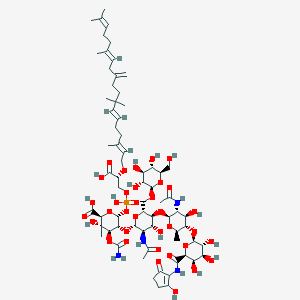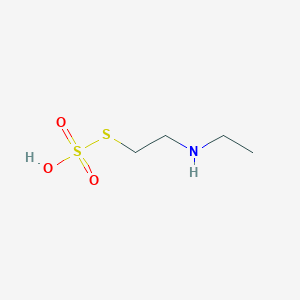
1-(Ethylamino)-2-sulfosulfanylethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethylamino)-2-sulfosulfanylethane, also known as EASE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EASE is a water-soluble compound that has been synthesized and studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
1-(Ethylamino)-2-sulfosulfanylethane works by reacting with sulfhydryl groups on proteins, forming a covalent bond that can be detected and quantified. This reaction is specific to sulfhydryl groups and does not react with other amino acids, making 1-(Ethylamino)-2-sulfosulfanylethane a useful tool for the study of protein structure and function.
Efectos Bioquímicos Y Fisiológicos
1-(Ethylamino)-2-sulfosulfanylethane has been shown to have minimal effects on biochemical and physiological processes in vitro. However, further studies are needed to determine the long-term effects of 1-(Ethylamino)-2-sulfosulfanylethane exposure on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(Ethylamino)-2-sulfosulfanylethane is its specificity for sulfhydryl groups, which allows for the detection and quantification of specific proteins and enzymes. Additionally, 1-(Ethylamino)-2-sulfosulfanylethane is water-soluble, making it easy to use in aqueous solutions. However, 1-(Ethylamino)-2-sulfosulfanylethane has limitations in terms of its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several potential future directions for the study and application of 1-(Ethylamino)-2-sulfosulfanylethane. One area of interest is the development of new methods for the synthesis and purification of 1-(Ethylamino)-2-sulfosulfanylethane, which could improve its yield and purity. Additionally, further studies are needed to determine the long-term effects of 1-(Ethylamino)-2-sulfosulfanylethane exposure on living organisms and the environment. Finally, 1-(Ethylamino)-2-sulfosulfanylethane could be used in the development of new diagnostic tools and therapies for a range of diseases and conditions.
Métodos De Síntesis
1-(Ethylamino)-2-sulfosulfanylethane is synthesized through a multistep process that involves the reaction of ethylenediamine with chlorosulfonic acid to form 1,2-ethanediamine bisulfate. This compound is then reacted with ethylamine to form 1-(Ethylamino)-2-sulfosulfanylethane. The synthesis of 1-(Ethylamino)-2-sulfosulfanylethane is complex and requires careful attention to reaction conditions and purification methods to ensure the purity and yield of the final product.
Aplicaciones Científicas De Investigación
1-(Ethylamino)-2-sulfosulfanylethane has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and molecular biology. 1-(Ethylamino)-2-sulfosulfanylethane has been used as a reagent for the detection and quantification of proteins, enzymes, and other biomolecules. It has also been used as a tool for the study of protein-protein interactions and the identification of protein binding sites.
Propiedades
Número CAS |
1002-08-0 |
|---|---|
Nombre del producto |
1-(Ethylamino)-2-sulfosulfanylethane |
Fórmula molecular |
C4H11NO3S2 |
Peso molecular |
185.3 g/mol |
Nombre IUPAC |
1-(ethylamino)-2-sulfosulfanylethane |
InChI |
InChI=1S/C4H11NO3S2/c1-2-5-3-4-9-10(6,7)8/h5H,2-4H2,1H3,(H,6,7,8) |
Clave InChI |
ZVRYGOWMYYDRID-UHFFFAOYSA-N |
SMILES |
CCNCCSS(=O)(=O)O |
SMILES canónico |
CCNCCSS(=O)(=O)O |
Sinónimos |
Thiosulfuric acid hydrogen S-[2-(ethylamino)ethyl] ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B86618.png)
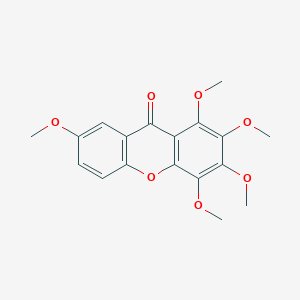
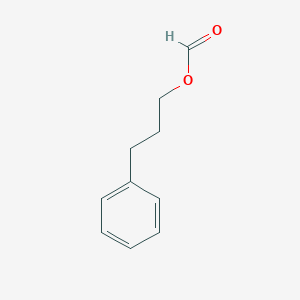
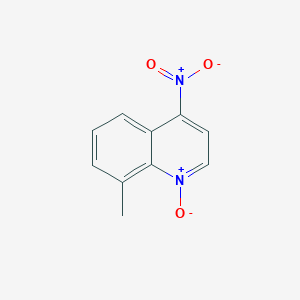
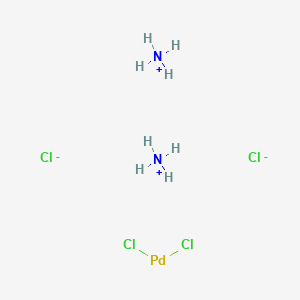
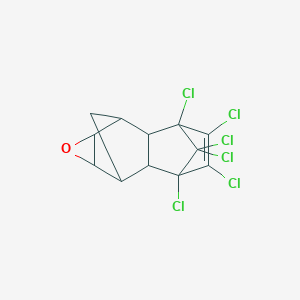
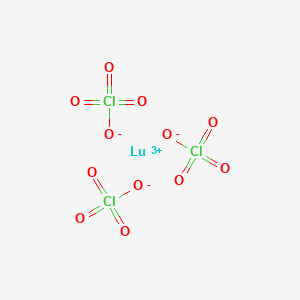
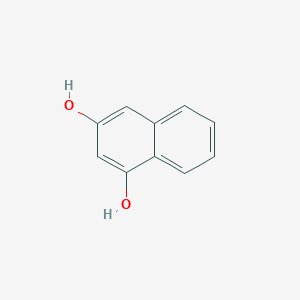
![Dibenzo[a,g]coronene](/img/structure/B86633.png)
